5-HT1D Receptor Affinity: 1,000-Fold Higher Potency than Mianserin
In direct head-to-head binding studies, 1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone exhibits a Kd of 2.6 nM at the human 5-HT1D receptor, representing a 1,000-fold greater affinity than mianserin, a structurally distinct 5-HT2 receptor antagonist often used as a serotonergic reference compound . This quantifies the compound's exceptional potency and selectivity for the 5-HT1D subtype, a feature not shared by unsubstituted phenyl-2-pyrrolidinone or other 5-HT receptor modulators in the same class .
| Evidence Dimension | 5-HT1D Receptor Binding Affinity |
|---|---|
| Target Compound Data | Kd = 2.6 nM |
| Comparator Or Baseline | Mianserin (5-HT2 antagonist, reference comparator): Kd not explicitly provided in source, but relative potency stated as 1,000-fold lower than target compound |
| Quantified Difference | 1,000-fold higher potency (lower Kd) for target compound |
| Conditions | Radioligand binding assay, human 5-HT1D receptor |
Why This Matters
This high-affinity, subtype-selective binding profile is essential for CNS pharmacology studies requiring precise 5-HT1D target engagement without off-target serotonergic effects, making this compound a superior choice over less selective alternatives.
